Cyclopropyl(quinoxaline-2-yl)amine
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Overview
Description
Cyclopropyl(quinoxaline-2-yl)amine is a compound that features a cyclopropyl group attached to a quinoxaline ring via an amine linkage. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The incorporation of a cyclopropyl group can enhance the compound’s stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(quinoxaline-2-yl)amine typically involves the formation of the quinoxaline ring followed by the introduction of the cyclopropylamine moiety. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core. Subsequent reactions can introduce the cyclopropylamine group through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ scalable reaction conditions, such as the use of continuous flow reactors and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(quinoxaline-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like alkyl halides or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
Cyclopropyl(quinoxaline-2-yl)amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of cyclopropyl(quinoxaline-2-yl)amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Cyclopropyl(quinoxaline-2-yl)amine can be compared with other quinoxaline derivatives, such as:
Quinoxaline: The parent compound with a simpler structure.
Cyclopropyl(quinoxaline-2-yl)methanol: A derivative with a hydroxyl group instead of an amine.
Cyclopropyl(quinoxaline-2-yl)carboxylic acid: A derivative with a carboxyl group.
The uniqueness of this compound lies in its specific combination of the cyclopropyl and quinoxaline moieties, which can enhance its biological activity and stability compared to other similar compounds .
Properties
IUPAC Name |
N-cyclopropylquinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10-9(3-1)12-7-11(14-10)13-8-5-6-8/h1-4,7-8H,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKBJVOISDQKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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